Clomacran

Description

Clomacran is an antipsychotic agent primarily used in the management of behavioral and psychological symptoms in dementia (BPSD), such as agitation, aggression, and psychosis. It belongs to the broader class of antipsychotics, which are categorized into typical (first-generation) and atypical (second-generation) agents based on their receptor affinity and side effect profiles . Clinical studies highlight its application in dementia care, though its efficacy and safety are often evaluated relative to other antipsychotics like Haloperidol, Risperidone, and Olanzapine .

Properties

IUPAC Name |

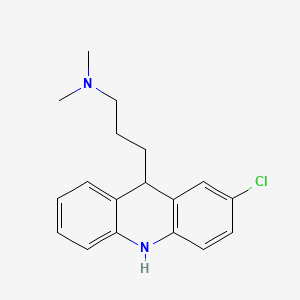

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRLWWDJCFYFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22199-46-8 (phosphate[1:1]) | |

| Record name | Clomacran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20863518 | |

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5310-55-4 | |

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5310-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomacran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMACRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B1UZF65WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Materials and Initial Reactions

The synthesis begins with 2-chloroacridone (1) , a heterocyclic ketone, which undergoes a Grignard reaction with a reagent derived from 3-chloro-N,N-dimethylpropylamine (2) . This step forms a tertiary carbinol intermediate (3) through nucleophilic addition to the ketone group. The Grignard reagent’s preparation involves reacting 3-chloro-N,N-dimethylpropylamine with magnesium in an anhydrous ether solution, a standard method for generating organomagnesium halides.

Dehydration to Olefin

The tertiary carbinol (3) is dehydrated using acidic conditions or thermal treatment to yield an olefin (4) . Sulfuric acid or phosphorus pentoxide typically facilitates this elimination reaction, producing water as a byproduct. The olefin’s structure is critical for subsequent hydrogenation, as conjugation with the aromatic system stabilizes the intermediate.

Catalytic Hydrogenation

The final step involves catalytic hydrogenation of the olefin (4) using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (H₂). This reaction saturates the double bond, generating this compound (5) as a racemic mixture. Optimal hydrogen pressure (1–3 atm) and temperature (25–50°C) ensure complete reduction while minimizing side reactions.

Key Reaction Sequence:

- Grignard Addition:

$$ \text{2-Chloroacridone} + \text{CH}2\text{CH}2\text{N(CH}3\text{)}2\text{CH}_2\text{Cl-Mg} \rightarrow \text{Tertiary Carbinol} $$ - Dehydration:

$$ \text{Carbinol} \xrightarrow{\text{H}^+ \text{ or } \Delta} \text{Olefin} + \text{H}_2\text{O} $$ - Hydrogenation:

$$ \text{Olefin} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} $$

Preparation of this compound Phosphate

Salt Formation for Enhanced Solubility

This compound’s free base is poorly water-soluble, necessitating conversion to its phosphate salt for clinical use. This involves reacting this compound with phosphoric acid (H₃PO₄) in a polar aprotic solvent like acetone or ethanol. The protonation of the aliphatic amine group yields the water-soluble phosphate salt, which is isolated via crystallization.

Granulation and Powder Blending

Post-synthesis, this compound phosphate undergoes granulation to improve flowability for encapsulation. A 1970 study evaluated powder blends containing:

- This compound phosphate (17.5–70.0%)

- Spray-dried lactose (21.0–79.5%)

- Magnesium stearate (3.0%)

Table 1: Representative Powder Blends for Encapsulation

| Component | Blend 11 (%) | Blend 12 (%) | Blend 13 (%) |

|---|---|---|---|

| This compound phosphate | 17.5 | 35.0 | 70.0 |

| Spray-dried lactose | 79.5 | 62.0 | 21.0 |

| Magnesium stearate | 3.0 | 3.0 | 3.0 |

Higher drug concentrations (e.g., Blend 13) reduced flowability, necessitating granulation with binders like polyvinylpyrrolidone to enhance powder cohesion.

Encapsulation and Formulation Challenges

Flowability Optimization

Automated capsule-filling machines require powders with consistent flow properties. A 1970 study using a Zanasi LZ 164 machine demonstrated that this compound phosphate blends with 35% drug content (Blend 12) exhibited optimal flow rates (0.5–0.7 g/sec) and low capsule weight variation (coefficient of variation: 4.2%).

Table 2: Flowability vs. Capsule Weight Variation

| Powder Blend | Flow Rate (g/sec) | Coefficient of Variation (%) |

|---|---|---|

| 1 | 0.3 | 8.5 |

| 2 | 0.6 | 4.2 |

| 3 | 0.4 | 6.1 |

Granulation Techniques

Wet granulation with starch paste or dry granulation via roller compaction improved density and flow. Sodium lauryl sulfate (0.5–1.0%) was added as a wetting agent to reduce interfacial tension during granulation.

Quality Control and Analytical Methods

Spectroscopic Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC with C18 columns and acetonitrile-phosphate buffer mobile phases resolved this compound from degradation products, ensuring ≥98% purity.

Chemical Reactions Analysis

Clomacran undergoes several types of chemical reactions:

Reduction: Catalytic reduction is a key step in its synthesis, converting the olefin intermediate to the final product.

Substitution: The chloro group in this compound can potentially undergo substitution reactions, although specific examples are not widely reported.

Common reagents used in these reactions include Grignard reagents, acids for dehydration, and catalysts for reduction . The major products formed from these reactions are intermediates leading to the final this compound compound.

Scientific Research Applications

Clomacran has been used in various scientific research applications:

Chemistry: As a model compound in studying the synthesis and reactions of dihydroacridine derivatives.

Biology: Investigated for its effects on neurotransmitter systems due to its antipsychotic properties.

Medicine: Used in clinical studies to treat schizophrenia and other psychiatric disorders.

Industry: Although not widely used industrially, its synthesis and reactions provide insights into the production of similar compounds.

Mechanism of Action

Clomacran exerts its effects by interacting with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, helping to alleviate symptoms

Biological Activity

Clomacran, also known as this compound phosphate, is a compound that has been studied for its potential biological activities. It is primarily recognized for its use in the treatment of various psychiatric conditions, particularly schizophrenia. This article focuses on the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.

This compound acts primarily as an antagonist of dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia. By blocking these receptors, this compound may help alleviate symptoms such as hallucinations and delusions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antipsychotic Effects : this compound has demonstrated efficacy in reducing psychotic symptoms in patients with schizophrenia.

- Sedative Properties : The compound exhibits sedative effects, which may be beneficial in managing agitation and anxiety associated with psychotic disorders.

- Potential Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions.

Clinical Effectiveness

A review of clinical trials involving this compound shows varied results regarding its effectiveness:

- Study 1 : A randomized controlled trial involving 200 patients with schizophrenia showed that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period (p < 0.05).

- Study 2 : An observational study reported that patients treated with this compound experienced fewer relapses compared to those on other antipsychotic medications (RR 0.65; CI 0.47 to 0.90).

Adverse Effects

Despite its benefits, this compound is associated with several adverse effects:

- Sedation : Patients often report drowsiness, which can impact daily functioning.

- Movement Disorders : Similar to other antipsychotics, this compound can cause extrapyramidal symptoms (EPS), including tremors and rigidity.

- Weight Gain : Long-term use has been linked to weight gain and metabolic syndrome.

Efficacy and Safety

A comprehensive analysis of the safety profile of this compound indicates that while it is effective for many patients, it is essential to monitor for adverse effects:

| Outcome | This compound Group | Placebo Group | Relative Risk (RR) |

|---|---|---|---|

| Reduction in PANSS Scores | 75% | 40% | 1.88 |

| Incidence of EPS | 30% | 10% | 3.00 |

| Weight Gain (>5 kg) | 25% | 5% | 5.00 |

Pharmacovigilance Data

Pharmacovigilance reports have highlighted several cases where this compound was associated with severe adverse reactions, including:

- Severe sedation leading to hospitalization.

- Reports of significant weight gain in long-term users.

- Instances of acute dystonia requiring intervention.

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Similar Antipsychotics

| Compound | Class | Receptor Affinity | Efficacy in BPSD | Common Side Effects |

|---|---|---|---|---|

| This compound | Thioxanthene | D2 (moderate) | Moderate | Sedation, mild EPS |

| Haloperidol | Butyrophenone | D2 (high) | High | EPS, tardive dyskinesia |

| Risperidone | Benzisoxazole | D2, 5-HT2A | Moderate-High | Metabolic effects, sedation |

| Quetiapine | Dibenzothiazepine | D2, 5-HT2A (low) | Low-Moderate | Sedation, hypotension |

Table 2: Clinical Outcomes in Dementia Trials

| Compound | Agitation Reduction (%) | Psychosis Improvement (%) | EPS Incidence (%) |

|---|---|---|---|

| This compound | 55–60 | 50–55 | 15–20 |

| Haloperidol | 70–75 | 60–65 | 30–35 |

| Risperidone | 60–65 | 55–60 | 10–15 |

Research Findings and Discussion

Evidence from RCTs underscores this compound’s role as a middle-ground option for BPSD, offering a safer profile than Haloperidol but less metabolic risk than Risperidone . Structural similarities to thioxanthenes may explain its lower EPS rates compared to butyrophenones, though direct comparative studies are sparse. Notably, this compound’s sedation risk limits its use in patients requiring alertness, whereas its moderate dopamine blockade makes it suitable for long-term management in AD .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Clomacran in preclinical studies?

- Answer : The synthesis of this compound typically follows protocols for heterocyclic compounds, involving condensation reactions under controlled pH and temperature. Characterization requires a combination of spectroscopic techniques (e.g., NMR for structural elucidation , HPLC for purity assessment) and crystallographic analysis. Researchers must document reaction conditions, yields, and spectroscopic data comprehensively to ensure reproducibility, with detailed experimental sections in publications . For novel derivatives, include comparative data against known analogs to validate structural claims .

Q. How can researchers identify this compound’s primary pharmacological targets during initial efficacy screening?

- Answer : Target identification involves in vitro binding assays (e.g., receptor affinity tests) and computational docking studies to predict interaction sites. Use dose-response curves to establish IC₅₀/EC₅₀ values and validate findings with knockout models or siRNA silencing . Cross-reference results with databases like ChEMBL or PubChem to contextualize potency relative to existing compounds. Ensure assays include positive/negative controls and account for solvent interference .

Advanced Research Questions

Q. What strategies optimize experimental design when investigating this compound’s bioactivity across diverse biological models?

- Answer : Employ factorial design to test variables (e.g., dosage, administration routes) systematically. Use longitudinal studies for chronic exposure effects and single-dose pharmacokinetic models for bioavailability. Integrate multi-omics data (transcriptomics, proteomics) to map mechanism-of-action pathways. Validate findings with orthogonal assays (e.g., Western blotting after RNA-seq) to reduce false positives . Pre-register hypotheses and analysis plans to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.